molecular formula C14H18FN3O3 B2995581 2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-methoxyethyl)acetamide CAS No. 1257552-90-1

2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-methoxyethyl)acetamide

Cat. No.: B2995581
CAS No.: 1257552-90-1
M. Wt: 295.314
InChI Key: LWNGRPMFMPZMMY-UHFFFAOYSA-N
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Description

2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-methoxyethyl)acetamide is a synthetic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety known for its broad range of chemical and biological properties

Preparation Methods

The synthesis of 2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-methoxyethyl)acetamide involves several steps. The synthetic routes typically include the formation of the imidazole ring followed by the introduction of the fluorophenyl and methoxyethyl groups. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity .

Chemical Reactions Analysis

2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-methoxyethyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities, such as antibacterial, antiviral, and anticancer properties. In medicine, it could be explored for its therapeutic potential in treating various diseases. In industry, it may be used in the development of new materials or as a catalyst in chemical reactions .

Mechanism of Action

The mechanism of action of 2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of bacterial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-methoxyethyl)acetamide can be compared with other imidazole derivatives, such as clemizole, etonitazene, and omeprazole. These compounds share a similar imidazole core but differ in their substituents and overall structure. The uniqueness of this compound lies in its specific combination of fluorophenyl and methoxyethyl groups, which may confer distinct chemical and biological properties .

Properties

IUPAC Name

2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN3O3/c1-21-9-6-16-13(19)10-17-7-8-18(14(17)20)12-5-3-2-4-11(12)15/h2-5H,6-10H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWNGRPMFMPZMMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN1CCN(C1=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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